
DL-erythro Ritalinic Acid-d10 (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-erythro Ritalinic Acid-d10 (Major) is a deuterium-labeled derivative of ritalinic acid, which is a primary metabolite of methylphenidate. Methylphenidate is commonly used in the treatment of attention-deficit hyperactivity disorder and narcolepsy. The deuterium labeling in DL-erythro Ritalinic Acid-d10 is used to trace and study the metabolic pathways and pharmacokinetics of methylphenidate in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-erythro Ritalinic Acid-d10 involves the incorporation of deuterium atoms into the ritalinic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated water (D2O) and deuterated organic solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of DL-erythro Ritalinic Acid-d10 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high yield and purity of the final product. The production process is designed to meet the stringent requirements for pharmaceutical-grade compounds .
化学反应分析
Types of Reactions
DL-erythro Ritalinic Acid-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of DL-erythro Ritalinic Acid-d10 can yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Pharmaceutical Research
Quantification in Biological Samples:
DL-erythro Ritalinic Acid-d10 is primarily utilized in the quantification of ritalinic acid and methylphenidate in biological matrices through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for precise measurement of drug levels in blood and urine, which is crucial for therapeutic drug monitoring and forensic investigations. Studies have shown that this compound can enhance the accuracy of drug testing by serving as an internal standard, thus improving the reliability of results in clinical settings .
Stability Studies:
Research has indicated that DL-erythro Ritalinic Acid-d10 is stable under various conditions, making it suitable for long-term studies on drug metabolism and degradation. For example, its stability was assessed in aquatic environments to understand the effects of pharmaceutical contaminants on aquatic organisms. The compound's behavior in these studies can provide insights into environmental pharmacology and the ecological impact of pharmaceutical residues .
Forensic Toxicology
Drug Testing in Forensic Cases:
In forensic toxicology, DL-erythro Ritalinic Acid-d10 is employed to improve the detection and quantification of ritalinic acid in postmortem samples. Its use allows forensic analysts to differentiate between therapeutic use and potential abuse of methylphenidate by providing a reliable reference for comparison against endogenous levels of ritalinic acid found in biological fluids .
Clinical Applications
Therapeutic Drug Monitoring:
The compound plays a critical role in therapeutic drug monitoring for patients prescribed methylphenidate. By using DL-erythro Ritalinic Acid-d10 as an internal standard, clinicians can accurately assess drug levels to ensure efficacy while minimizing side effects. This application is particularly important given the variations in individual metabolism and response to medication among patients with ADHD .
Research Methodologies
Analytical Techniques:
The analytical methodologies utilizing DL-erythro Ritalinic Acid-d10 include:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely used for its sensitivity and specificity in detecting low concentrations of drugs in complex biological matrices.
- Gas Chromatography (GC): Suitable for analyzing volatile compounds, GC methods can also incorporate DL-erythro Ritalinic Acid-d10 for comprehensive toxicological assessments .
-
Quantitative Analysis in Forensics:
A study involving postmortem blood samples demonstrated that DL-erythro Ritalinic Acid-d10 could effectively differentiate between therapeutic and non-therapeutic levels of ritalinic acid, aiding forensic investigations into drug-related deaths . -
Environmental Impact Assessment:
Research on the uptake of ritalinic acid by aquatic organisms highlighted how DL-erythro Ritalinic Acid-d10 can be used to trace pharmaceutical contaminants in ecosystems, providing valuable data for environmental health studies .
作用机制
DL-erythro Ritalinic Acid-d10 exerts its effects by mimicking the behavior of ritalinic acid in biological systems. Ritalinic acid is a metabolite of methylphenidate, which acts as a central nervous system stimulant. Methylphenidate increases the levels of dopamine and norepinephrine in the brain by inhibiting their reuptake. This leads to improved attention and focus in individuals with attention-deficit hyperactivity disorder .
相似化合物的比较
Similar Compounds
Methylphenidate: The parent compound of ritalinic acid, used in the treatment of attention-deficit hyperactivity disorder and narcolepsy.
Ethylphenidate: A metabolite formed when methylphenidate undergoes transesterification with ethanol.
p-Hydroxy-Methylphenidate: A hydroxylated metabolite of methylphenidate.
6-Oxo-Methylphenidate: An oxidized metabolite of methylphenidate.
Uniqueness
DL-erythro Ritalinic Acid-d10 is unique due to its deuterium labeling, which allows for precise tracing and analysis in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
生物活性
DL-erythro Ritalinic Acid-d10 (Major) is a stable isotope-labeled derivative of Ritalinic Acid, which is a primary metabolite of methylphenidate (MPH), a medication commonly used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. This compound is utilized in pharmacokinetic studies and toxicological analyses due to its unique isotopic labeling, which aids in the quantification and tracking of drug metabolism in biological systems.
- Molecular Formula : C13H7D10NO2
- Molecular Weight : 229.34 g/mol
- CAS Number : 1330166-48-7
- Purity : >95% (HPLC)
Biological Activity Overview
The biological activity of DL-erythro Ritalinic Acid-d10 is primarily studied through its role as a metabolite of MPH. Research indicates that Ritalinic Acid itself exhibits various pharmacological effects, including modulation of neurotransmitter systems, particularly dopamine and norepinephrine pathways.
Ritalinic Acid acts primarily by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their availability in the synaptic cleft. This mechanism is crucial for its therapeutic effects in managing ADHD symptoms. The deuterated form, DL-erythro Ritalinic Acid-d10, allows for precise tracking in metabolic studies without altering the compound's pharmacological activity.
Pharmacokinetics
Studies have demonstrated that the pharmacokinetic profile of Ritalinic Acid includes rapid absorption and significant distribution throughout the body. The half-life varies depending on individual metabolism but generally ranges from 2 to 4 hours.
Table 1: Pharmacokinetic Parameters of Ritalinic Acid
Parameter | Value |
---|---|
Absorption | Rapid |
Distribution Volume | ~2 L/kg |
Half-life | 2 - 4 hours |
Metabolism | Hepatic (CYP2D6) |
Elimination Route | Renal |
Case Studies
- Forensic Analysis : A study utilized chiral liquid chromatography-tandem mass spectrometry (LC-MS-MS) to quantify methylphenidate and its major metabolite, Ritalinic Acid, in postmortem blood samples. Results showed that Ritalinic Acid concentrations were significantly higher than those of methylphenidate, indicating its importance as a biomarker in forensic toxicology .
- Clinical Pharmacology : In a clinical trial assessing the effects of extended-release methylphenidate formulations on ADHD symptoms, researchers found that Ritalinic Acid levels correlated with improvements in attention and inhibition measures among children treated with the medication .
- Metabolic Studies : Research involving positron emission tomography (PET) demonstrated that oral administration of methylphenidate significantly increased extracellular dopamine levels in the brain, with corresponding increases in Ritalinic Acid concentrations observed in plasma samples .
Analytical Methods
The quantification of DL-erythro Ritalinic Acid-d10 is typically performed using advanced analytical techniques such as:
- LC-MS/MS : This method provides high sensitivity and specificity for detecting low concentrations of drugs and metabolites in biological matrices.
- Solid-phase extraction (SPE) : Used for sample preparation to isolate analytes from complex biological fluids.
Table 2: Analytical Techniques for Quantifying Ritalinic Acid
Technique | Description | Limit of Detection |
---|---|---|
LC-MS/MS | High sensitivity for drug detection | 0.5 ng/g |
SPE | Efficient sample cleanup | Varies by matrix |
Chiral LC | Separates enantiomers for detailed analysis | Varies by method |
常见问题
Basic Research Questions
Q. What analytical techniques are recommended for quantifying DL-erythro Ritalinic Acid-d10 (Major) in environmental or biological samples, and how should method validation be conducted?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to distinguish DL-erythro Ritalinic Acid-d10 from non-deuterated analogs. Validate methods by determining limits of detection (LOD: ~0.1 ng/L) and quantification (LOQ: ~0.5 ng/L) using spiked matrices. Cross-check with gas chromatography (GC-MS) for structural confirmation, especially in complex environmental samples like wastewater .
- Data Validation : Include recovery studies (70–120%) and inter-laboratory comparisons to address matrix effects. Monitor isotopic purity via nuclear magnetic resonance (NMR) to confirm deuterium retention during analysis .
Q. What are the optimal storage conditions for DL-erythro Ritalinic Acid-d10 (Major) to maintain stability, and what degradation products should be monitored?
- Storage Protocol : Store lyophilized aliquots at -20°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation. For solutions, use acidic buffers (pH 4–5) to minimize hydrolysis .
- Degradation Monitoring : Regularly analyze samples via high-performance liquid chromatography (HPLC) with UV detection at 220 nm. Key degradation products include non-deuterated ritalinic acid (from deuterium loss) and piperidine derivatives (from ring-opening reactions) .
Advanced Research Questions
Q. How can researchers differentiate between exogenous DL-erythro Ritalinic Acid-d10 and endogenous metabolites in pharmacokinetic or environmental studies?
- Isotopic Tracing : Leverage the deuterium label (d10) as a tracer. Use mass spectrometry to detect mass shifts (e.g., +10 Da) and exclude endogenous analogs. In human studies, combine stable isotope labeling with urinary excretion profiling to isolate exogenous contributions .
- Environmental Discrimination : Apply enantiomeric separation techniques (e.g., chiral chromatography) to distinguish DL-erythro Ritalinic Acid-d10 from microbial degradation products, which may exhibit stereoisomeric variations .
Q. What experimental designs are recommended to resolve contradictions in biodegradation rates of DL-erythro Ritalinic Acid-d10 across different microbial communities?
- Controlled Bioreactor Studies : Compare degradation kinetics under standardized conditions (e.g., 25°C, pH 7) using isolates from activated sludge vs. soil. Monitor metabolites via time-course LC-MS to identify rate-limiting steps (e.g., piperidine ring cleavage) .
- Nitrogen Availability Experiments : Test mineralization rates in nitrogen-rich vs. nitrogen-poor media to assess metabolic pathway dependencies. Use 13C-labeled DL-erythro Ritalinic Acid-d10 to track carbon flux via isotope-ratio mass spectrometry (IRMS) .
Q. How can isotopic effects impact the interpretation of DL-erythro Ritalinic Acid-d10’s environmental fate compared to its non-deuterated counterpart?
- Kinetic Isotope Effect (KIE) Analysis : Compare degradation rates of deuterated vs. non-deuterated forms in controlled aquatic microcosms. Expect slower biodegradation for deuterated compounds due to stronger C-D bonds, with KIE values >1.0 indicating significant isotopic effects .
- Ecotoxicity Implications : Design parallel exposure experiments with aquatic organisms (e.g., Pungitius pungitius) to assess whether deuterium labeling alters bioaccumulation patterns. Use LC-MS/MS to quantify tissue-specific uptake .
Q. Methodological Best Practices
Q. What statistical approaches are critical for analyzing dose-response relationships in DL-erythro Ritalinic Acid-d10 toxicity studies?
- Nonlinear Regression Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50 values. Account for censored data (e.g., below-detection-limit samples) using maximum likelihood estimation .
- Multivariate Analysis : Apply principal component analysis (PCA) to disentangle confounding variables (e.g., pH, temperature) in environmental fate studies .
Q. How should researchers address batch-to-batch variability in synthesized DL-erythro Ritalinic Acid-d10 for reproducibility?
- Quality Control : Require suppliers to provide certificates of analysis (CoA) with ≥98% isotopic purity and <0.15% organic impurities. Cross-validate via independent NMR and LC-MS profiling .
- In-House Validation : Re-synthesize small batches via optimized routes (e.g., catalytic deuteration at 80–130°C) and compare impurity profiles using high-resolution mass spectrometry (HRMS) .
Q. Ethical and Reporting Considerations
Q. What ethical safeguards are necessary for in vivo studies involving DL-erythro Ritalinic Acid-d10?
- Protocol Design : Exclude vulnerable populations (e.g., pregnant organisms) unless ecotoxicological relevance is explicitly justified. Justify sample sizes using power analysis to minimize animal use .
- Data Transparency : Publish raw LC-MS/MS datasets in repositories like Zenodo, with metadata documenting deuterium stability and handling conditions .
属性
CAS 编号 |
1330166-48-7 |
---|---|
分子式 |
C₁₃H₇D₁₀NO₂ |
分子量 |
229.34 |
同义词 |
(αR,2S)-rel-Phenyl-2-piperidineacetic Acid; (R*,S*)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。